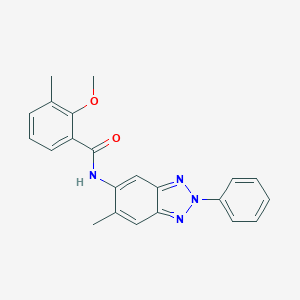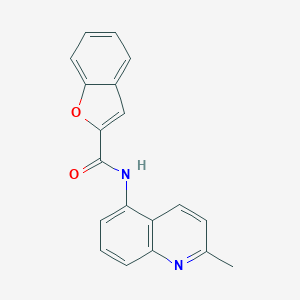![molecular formula C17H16N4O2S B243754 N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243754.png)
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide, also known as BB5, is a synthetic compound that has been widely studied for its potential therapeutic applications. BB5 belongs to the class of benzothiadiazole derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and viral infections. In cancer research, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and human cytomegalovirus.
Mecanismo De Acción
The mechanism of action of N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. In cancer cells, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. In viral infections, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to inhibit the replication of the virus by interfering with various stages of the viral life cycle.
Biochemical and Physiological Effects:
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to induce apoptosis and cell cycle arrest, which may contribute to its anti-cancer activity. N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory activity. Additionally, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to inhibit the replication of viruses by interfering with various stages of the viral life cycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-characterized biological activity. However, there are also some limitations to using N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide in lab experiments, such as its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, the mechanism of action of N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide. One area of interest is the development of N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide analogs with improved potency and selectivity for specific cellular targets. Another area of interest is the investigation of N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide's potential as a therapeutic agent for viral infections, particularly in the context of emerging viral diseases such as COVID-19. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide and its potential interactions with other cellular pathways.
Métodos De Síntesis
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with butyric anhydride to form N-(4-aminophenyl)butanamide. This intermediate is then reacted with thionyl chloride and 2-aminobenzothiazole to form the final product, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide. The purity and yield of the compound can be improved through various purification techniques, such as recrystallization and column chromatography.
Propiedades
Fórmula molecular |
C17H16N4O2S |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O2S/c1-2-3-16(22)18-12-5-7-13(8-6-12)19-17(23)11-4-9-14-15(10-11)21-24-20-14/h4-10H,2-3H2,1H3,(H,18,22)(H,19,23) |
Clave InChI |
MQYZIWHDPYTLCV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2 |
SMILES canónico |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243671.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243672.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243677.png)

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243680.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B243682.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243683.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243685.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243687.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243688.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B243690.png)
![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)

